![molecular formula C21H25N3O4S B2566160 N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260907-10-5](/img/structure/B2566160.png)
N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant and Anxiolytic Activity
- GML-3 , as it is commonly referred to, exhibits pronounced antidepressant and anxiolytic activity in animal studies . Its affinity for the 18 kDa mitochondrial translocator protein (TSPO) is noteworthy, making it a promising candidate for combination drug therapy . The anxiolytic activity of GML-3 is comparable to diazepam, while its antidepressant activity rivals that of amitriptyline .
Amorphous Solid Dispersions for Enhanced Bioavailability
- GML-3 faces challenges related to hydrophobicity and crystallinity when developing oral dosage forms . Researchers have explored creating amorphous solid dispersions using polymers like polyvinylpyrrolidone (PVP) or Soluplus®. These composites enhance the solubility of GML-3 in purified water, ensuring better bioavailability of this active pharmaceutical ingredient (API) .
Composite Formulations for High-Release APIs
- Scientists have developed water-soluble composite formulations based on GML-3. These composites combine the practically water-insoluble GML-3 with polymers to achieve high-release API profiles. By maintaining the supercritical state in solution, these formulations enhance stability and solubility .
Stability and Crystallinity Studies
- Differential scanning calorimetry (DSC) and powder X-ray diffractometry (PXRD) analyses have been conducted on GML-3 composites. The results indicate that specific API-to-polymer ratios (1:15 for PVP and 1:5 for Soluplus®) yield amorphous composites, ensuring solubility and stability .
Bioavailability Enhancement Strategies
- Researchers are exploring various strategies to improve the bioavailability of GML-3. By understanding its pharmacokinetics and optimizing formulation techniques, they aim to enhance its therapeutic efficacy .
Potential Clinical Applications
- Beyond antidepressant and anxiolytic effects, GML-3’s unique properties may find applications in other therapeutic areas. Further research is needed to explore its potential in treating specific medical conditions .
properties
IUPAC Name |
N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-4-6-12-22(5-2)18(25)14-23-16-11-13-29-19(16)20(26)24(21(23)27)15-9-7-8-10-17(15)28-3/h7-11,13,16,19H,4-6,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCJQHRSAWFWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CN1C2C=CSC2C(=O)N(C1=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.